6-(Tert-pentyloxy)hexane-1-sulfonyl chloride
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Overview
Description
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. Sulfonyl chlorides are known for their role in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding alcohol or ether. One common method is the reaction of 6-(Tert-pentyloxy)hexanol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride is a typical reducing agent for converting sulfonyl chlorides to sulfonyl hydrides.
Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride in organic synthesis with a toluene group attached to the sulfonyl chloride.
Uniqueness
6-(Tert-pentyloxy)hexane-1-sulfonyl chloride is unique due to its tert-pentyloxy group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex molecules where such properties are desired .
Properties
Molecular Formula |
C11H23ClO3S |
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Molecular Weight |
270.82 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yloxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-4-11(2,3)15-9-7-5-6-8-10-16(12,13)14/h4-10H2,1-3H3 |
InChI Key |
HPIHREBMWYIJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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